Ethyl 2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetate
Overview
Description
Ethyl 2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetate is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >46.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Ethyl 2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetate is a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acids . These compounds possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . The primary targets of these compounds include γ-aminobutyric acid receptors .
Mode of Action
The hypnotic effect of imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, such as zolpidem, is based on blocking γ-aminobutyric acid receptors . This interaction with the receptors leads to changes in the neuronal excitability, resulting in the therapeutic effects of these compounds .
Biochemical Pathways
The interaction of this compound with γ-aminobutyric acid receptors affects the GABAergic neurotransmission pathway . This pathway plays a crucial role in inhibitory neurotransmission in the central nervous system .
Result of Action
The result of the action of this compound is the modulation of the GABAergic neurotransmission pathway . This modulation can lead to various therapeutic effects, including antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and neuroprotective effects .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridine derivatives, which include this compound, possess a broad spectrum of biological activity . They can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Cellular Effects
It is known that imidazo[1,2-a]pyridine compounds can influence cell function . For example, zolpidem, a well-known imidazo[1,2-a]pyridine derivative, is used to treat short-term insomnia and some disorders of brain function . The hypnotic effect of zolpidem is based on blocking γ-aminobutyric acid receptors .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridine compounds can exert their effects at the molecular level . For example, zolpidem exerts its hypnotic effect by binding to and blocking γ-aminobutyric acid receptors .
Temporal Effects in Laboratory Settings
It is known that the compound is a white solid and has a melting point of 110-112°C , suggesting that it is stable under normal laboratory conditions.
Properties
IUPAC Name |
ethyl 2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-3-23-18(22)17(21)16-15(13-9-7-12(2)8-10-13)19-14-6-4-5-11-20(14)16/h4-11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOUBJPQERHRGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179647 | |
Record name | Ethyl 2-(4-methylphenyl)-α-oxoimidazo[1,2-a]pyridine-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24834650 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851814-14-7 | |
Record name | Ethyl 2-(4-methylphenyl)-α-oxoimidazo[1,2-a]pyridine-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851814-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(4-methylphenyl)-α-oxoimidazo[1,2-a]pyridine-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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